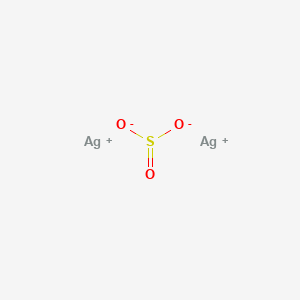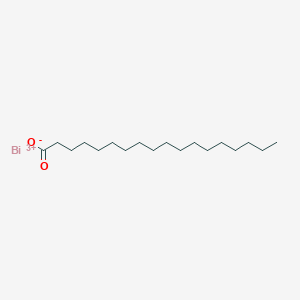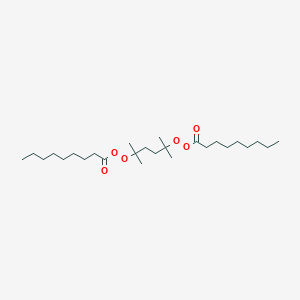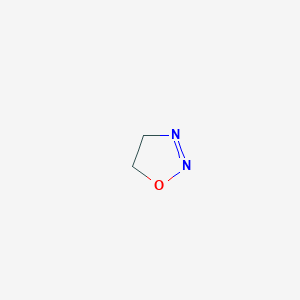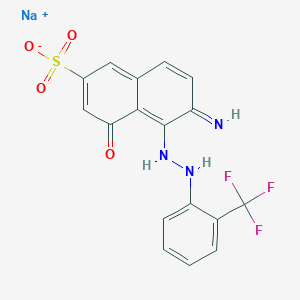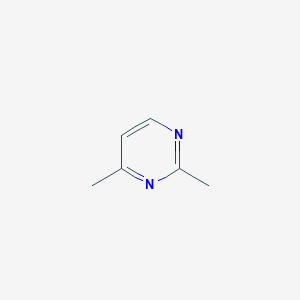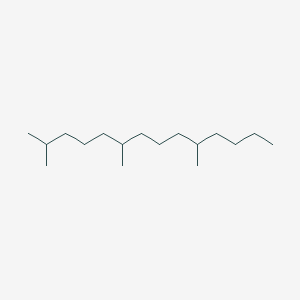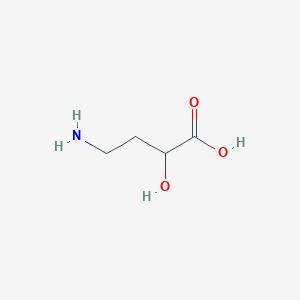
4-氨基-2-羟基丁酸
描述
Synthesis Analysis
The synthesis of 4-Amino-2-hydroxybutanoic acid can be achieved through a biocatalytic one-pot cyclic cascade process, combining an aldol reaction with a subsequent stereoselective transamination. This method utilizes a class II pyruvate aldolase from E. coli and S- or R-selective pyridoxal phosphate-dependent transaminases, starting from formaldehyde and alanine. Such a process has been demonstrated to yield high product concentrations with excellent enantiomeric purity, showcasing the efficiency and stereoselectivity of biocatalytic synthesis approaches (Hernández et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-Amino-2-hydroxybutanoic acid is characterized by the presence of both an amino group and a hydroxy group attached to a four-carbon chain. This structure is significant for its stereochemical properties, which play a crucial role in its biological activity and chemical reactivity. X-ray crystallography has been employed to determine the stereochemistry of similar compounds, providing a basis for understanding the structural aspects of 4-Amino-2-hydroxybutanoic acid and its derivatives (Nakamura et al., 1976).
Chemical Reactions and Properties
4-Amino-2-hydroxybutanoic acid undergoes various chemical reactions, leveraging its amino and hydroxy functional groups. It serves as a substrate for enzymes such as gamma-aminobutyric acid aminotransferase, illustrating its role in biochemical pathways and potential as a chemical building block. Its reactivity includes transamination reactions, highlighting its versatility in chemical synthesis and modification (Silverman & Levy, 1981).
科学研究应用
1. Synthesis of Antibiotics
- Application Summary: 4-Amino-2-hydroxybutanoic acid is used in the synthesis of antibiotics. The compound is produced through the 1,3-dipolar addition of a nitronic ester to methyl acrylate, which results in an isoxazolidine. This isoxazolidine then produces an oxime ether upon heating .
- Methods of Application: The oxime ether is reduced and then hydrolyzed to produce the hydroxy amino acid, which is known to improve antibiotic activities .
- Results: The process results in the production of a hydroxy amino acid that can enhance the effectiveness of certain antibiotics .
2. Biocatalysis
- Application Summary: 4-Amino-2-hydroxybutanoic acid is synthesized using a systems biocatalysis approach. This involves a biocatalytic one-pot cyclic cascade by coupling an aldol reaction with a subsequent stereoselective transamination .
- Methods of Application: A class II pyruvate aldolase from E. coli, expressed as a soluble fusion protein, is used in tandem with either an S- or R-selective, pyridoxal phosphate-dependent transaminase as a catalyst. The conversion is realized with formaldehyde and alanine being the sole starting materials .
- Results: The cascade system reaches product concentrations for (S)- or ®-2-amino-4-hydroxybutanoic acid of at least 0.4 M, rendering yields between 86% and >95%, respectively, productivities of >80 g L−1 d−1, and ee values of >99% .
3. Inhibition of Kynureninase
- Application Summary: A structural analogue of kynurenine, 2-amino-4-[3’-hydroxyphenyl]-4-hydroxybutanoic acid, was synthesized as an inhibitor of kynureninase .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results: The compound had a significant inhibitory effect on kynureninase from both rat and human, giving a K-i of 100 nM .
4. Synthesis of 3-Hydroxypropionic Acid and 1,3-Propanediol
- Application Summary: 4-Amino-2-hydroxybutanoic acid, also known as homoserine, is used as a building block for the synthesis of 3-hydroxypropionic acid and 1,3-propanediol, which are important starting materials in the manufacture of biocompatible plastic and polytrimethylene terephthalate (PTT), among other industrial products .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results: The process results in the production of valuable starting materials for the manufacture of various industrial products .
5. Synthesis of Sequence-Defined Oligoamides
- Application Summary: 4-Amino-2-hydroxybutanoic acid is used to synthesize a library of 17 unnatural amino acid monomers, which are then used to create multifunctional tetramers .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results: The resulting tetramers show higher thermal stability than a similar thiolactone-based sequence-defined macromolecule, enabling its exploration within a material context .
6. Synthesis of Antibiotics
- Application Summary: 4-Amino-2-hydroxybutanoic acid may be used in the preparation of 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results: The process results in the production of a specific antibiotic .
7. Synthesis of 3-Hydroxypropionic Acid and 1,3-Propanediol
- Application Summary: 4-Amino-2-hydroxybutanoic acid, also known as homoserine, is used as a building block for the synthesis of 3-hydroxypropionic acid and 1,3-propanediol, which are important starting materials in the manufacture of biocompatible plastic and polytrimethylene terephthalate (PTT), among other industrial products .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results: The process results in the production of valuable starting materials for the manufacture of various industrial products .
8. Synthesis of Sequence-Defined Oligoamides
- Application Summary: 4-Amino-2-hydroxybutanoic acid is used to synthesize a library of 17 unnatural amino acid monomers, which are then used to create multifunctional tetramers .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results: The resulting tetramers show higher thermal stability than a similar thiolactone-based sequence-defined macromolecule, enabling its exploration within a material context .
9. Synthesis of Antibiotics
- Application Summary: 4-Amino-2-hydroxybutanoic acid may be used in the preparation of 6′-amino-1-N-[(S)-4-amino-2-hydroxybutyryl]-6′-deoxylividomycin A .
- Methods of Application: The specific methods of synthesis and application are not detailed in the source .
- Results: The process results in the production of a specific antibiotic .
安全和危害
- Safety : Homoserine is generally considered safe for laboratory use. However, standard safety precautions should be followed.
- Hazards : No specific hazards associated with homoserine have been reported.
未来方向
Future research should focus on:
- Enzymatic Synthesis : Exploring more efficient enzymatic routes for homoserine production.
- Biological Functions : Investigating homoserine’s roles beyond amino acid biosynthesis.
- Pharmacological Applications : Assessing its potential therapeutic applications.
属性
IUPAC Name |
4-amino-2-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUOMFWNDGNLBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928749 | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-hydroxybutanoic acid | |
CAS RN |
13477-53-7 | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13477-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2-hydroxybutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



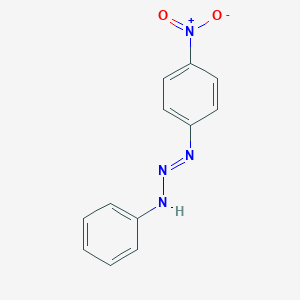
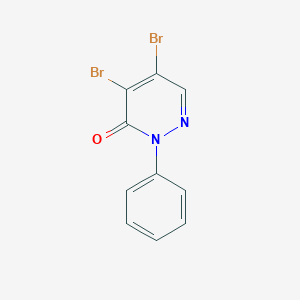
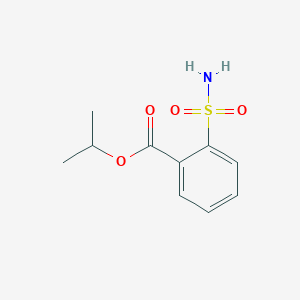

![7-Methylbenzo[b]thiophene](/img/structure/B81734.png)

